![molecular formula C6H2F5NO2S B2420386 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride CAS No. 2219419-32-4](/img/structure/B2420386.png)
2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride
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Overview
Description
“2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride” is a chemical compound with the CAS Number: 2219419-32-4 . It has a molecular weight of 247.15 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2F5NO2S/c7-5-3 (15 (11,13)14)1-2-4 (12-5)6 (8,9)10/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Trifluoromethylpyridines, including “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, are used as reactants in various chemical reactions. For example, they are used in the preparation of aminopyridines through amination reactions .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Aminopyridines
“2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride” can be used as a reactant for the preparation of aminopyridines via amination reactions .
Catalytic Ligand
This compound can serve as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .
Synthesis of Metal-Organic Frameworks (MOFs)
It can be used in the synthesis of metal-organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Synthesis of Methiodide Salts
This compound can be used in the synthesis of methiodide salts .
Agrochemical and Pharmaceutical Applications
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, have found extensive use in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property might influence the interaction of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Result of Action
Fluoropyridines are known to exhibit various pharmacological activities .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO2S/c7-5-3(15(11,13)14)1-2-4(12-5)6(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWKLWAEOFJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride |
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